molecular formula C19H18N2O2 B14625651 4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate CAS No. 55251-67-7

4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate

Cat. No.: B14625651
CAS No.: 55251-67-7
M. Wt: 306.4 g/mol
InChI Key: IZEDXWDKOGNJGZ-UHFFFAOYSA-N
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Description

4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features an ester functional group, which is commonly found in many naturally occurring and synthetic substances. The presence of the cyanophenyl and pentanoate groups contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate typically involves the reaction of 4-cyanobenzaldehyde with 4-aminophenyl pentanoate under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters with different alkyl or aryl groups.

Scientific Research Applications

4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide
  • 4-{[(E)-(4-{[(4-cyanophenyl)imino]methyl}phenyl)methylidene]amino}benzonitrile

Uniqueness

4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate is unique due to its specific ester functional group and the combination of cyanophenyl and pentanoate moieties. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

55251-67-7

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

[4-[(4-cyanophenyl)methylideneamino]phenyl] pentanoate

InChI

InChI=1S/C19H18N2O2/c1-2-3-4-19(22)23-18-11-9-17(10-12-18)21-14-16-7-5-15(13-20)6-8-16/h5-12,14H,2-4H2,1H3

InChI Key

IZEDXWDKOGNJGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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